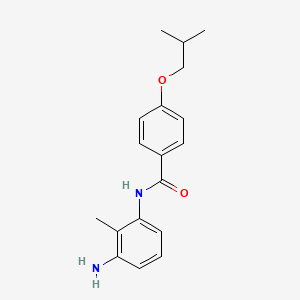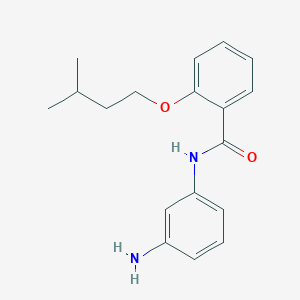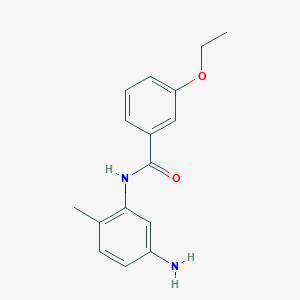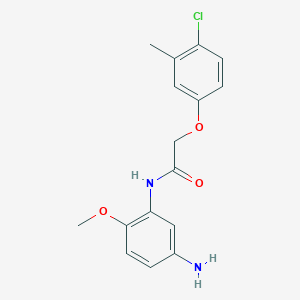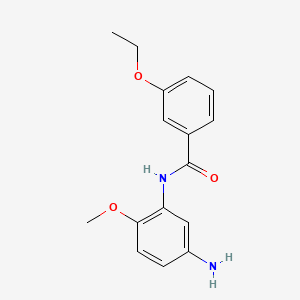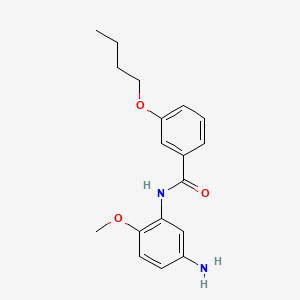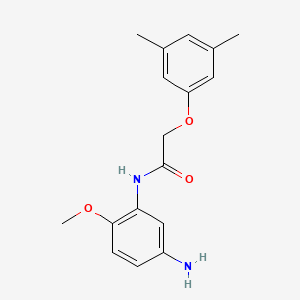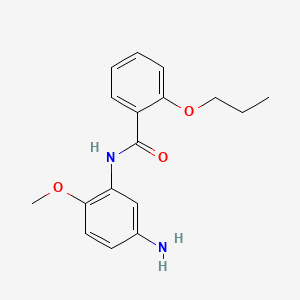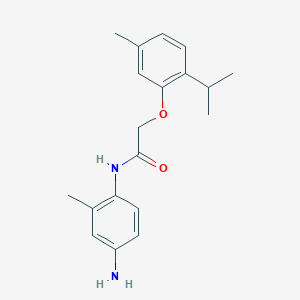
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Vue d'ensemble
Description
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as AMPA, is a synthetic molecule that has been used in various scientific research applications. AMPA is an agonist of the glutamate receptor family, and is used as a tool to study the effects of glutamate on cells, tissues, and organisms. It has been used to study the effects of glutamate on the nervous system, as well as its role in learning and memory. AMPA has also been used to study the effects of glutamate on cell proliferation, apoptosis, and other cellular processes.
Applications De Recherche Scientifique
Hydrogen Bond Studies
Research on similar compounds to N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, like substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, has focused on their hydrogen bonding properties. These compounds have been studied for their ability to form intra- and intermolecular hydrogen bonds in solution, a characteristic that could influence their reactivity and stability in various conditions. Such studies are fundamental for understanding how these compounds interact at a molecular level and can lead to applications where specific molecular interactions are crucial, such as in the design of novel materials or in drug development (Romero & Margarita, 2008).
Synthesis and Biological Evaluation
Amino acids and dipeptides containing structures similar to N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide have been synthesized and evaluated for their biological activity. These compounds have shown potential antibacterial and antifungal properties, which could be valuable in developing new antimicrobial agents. Studies on these compounds provide insights into their structural activity relationships, helping in understanding how the compound's structure influences its biological activity (Dahiya, Pathak, & Bhatt, 2006).
Synthesis and Evaluation in Medical Research
Compounds with a structure resembling N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide have been synthesized and evaluated for their medicinal properties. For instance, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been explored as selective β3-adrenergic receptor agonists. Such research is pivotal in drug discovery, especially for treating conditions like obesity and non-insulin-dependent diabetes (Maruyama et al., 2012).
Applications in Flavoring and Fragrance Industry
Certain derivatives of compounds similar to N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide have been evaluated for their use as flavoring substances. These compounds, not found naturally, are synthesized and used to enhance flavors in specific food categories. The safety and toxicological evaluations of these compounds are crucial to ensure they are safe for consumption (Younes et al., 2018).
Chemoselective Synthesis
N-(2-Hydroxyphenyl)acetamide, structurally related to N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, is an intermediate in the synthesis of antimalarial drugs. Studies on its chemoselective monoacetylation provide significant insights into efficient drug synthesis methods. Understanding the mechanism and kinetics of these reactions is vital for optimizing the synthesis of pharmaceutical compounds (Magadum & Yadav, 2018).
Bioactive Compound Synthesis and Evaluation
Various substituted N-(2-hydroxyphenyl)acetamides have been synthesized and evaluated for their bioactive properties, including nitrosylated and nitrated derivatives. These studies are essential for discovering compounds with potential agricultural or pharmaceutical applications, such as phytotoxic metabolites with unique modes of action (Girel et al., 2022).
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(2)16-7-5-13(3)9-18(16)23-11-19(22)21-17-8-6-15(20)10-14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOMJAPZVRVQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




